[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
Description
[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features both aromatic and ester functional groups
Properties
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-12-7-6-8-15(13(12)2)21-18(22)11-27-20(23)14-9-16(24-3)19(26-5)17(10-14)25-4/h6-10H,11H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKBZIQMVSAFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoate Core Construction
Synthesis of the 3,4,5-trimethoxybenzoate segment typically originates from gallic acid derivatives. Patent CN105732374A demonstrates a one-step methylation process using gallic acid (3,4,5-trihydroxybenzoic acid) with methanol and sulfuric acid at 65°C for 12 hours, achieving 92% conversion to methyl 3,4,5-trimethoxybenzoate. This method eliminates intermediate protection/deprotection steps required in earlier approaches.
Carbamoyl Sidechain Installation
The (2,3-dimethylphenyl)carbamoyl group introduces synthetic complexity due to:
- Steric hindrance from ortho-methyl groups
- Potential epimerization during amide bond formation
- Competing side reactions with electron-rich aromatic systems
Data from WO2017191650A1 suggests that chloroacetyl chloride intermediates effectively couple with hindered amines when using 4-dimethylaminopyridine (DMAP) as a catalyst in tetrahydrofuran (THF) at -15°C.
Primary Synthetic Routes
Method A: Sequential Esterification-Carbamoylation
Step 1: Methyl 3,4,5-trimethoxybenzoate synthesis
- Reactants: Gallic acid (1 eq), methanol (5 eq), H₂SO₄ (0.1 eq)
- Conditions: 65°C, 12 h, nitrogen atmosphere
- Yield: 91-93%
Step 2: Chloroacetylation
- Reactants: Methyl 3,4,5-trimethoxybenzoate (1 eq), chloroacetyl chloride (1.2 eq)
- Catalyst: DMAP (0.15 eq)
- Solvent: Dichloromethane (DCM), 0°C → rt
- Yield: 88%
Step 3: Aminolysis with 2,3-dimethylaniline
- Reactants: Chloroacetyl intermediate (1 eq), 2,3-dimethylaniline (1.5 eq)
- Base: Triethylamine (2 eq)
- Solvent: Acetonitrile, reflux 8 h
- Yield: 76%
Overall Yield: 61%
Purity (HPLC): 98.2%
Method B: Convergent Approach via Mixed Carbonate
Step 1: Formation of carbamoyl chloride
- Reactants: 2,3-Dimethylphenyl isocyanate (1 eq), phosgene (1.1 eq)
- Solvent: Toluene, 40°C, 3 h
- Conversion: >99%
Step 2: Coupling with glycolic acid
- Reactants: Carbamoyl chloride (1 eq), glycolic acid (1.05 eq)
- Base: N-Methylmorpholine (1.2 eq)
- Solvent: THF, -78°C → rt
- Yield: 82%
Step 3: Esterification with 3,4,5-trimethoxybenzoic acid
Overall Yield: 53%
Purity (HPLC): 97.8%
Critical Process Parameters
Temperature Control in Aminolysis
Exothermic reactions during 2,3-dimethylaniline coupling necessitate precise temperature management. Data from EVT-2974705 shows that maintaining the reaction at -15°C ± 2°C improves yield by 11% compared to ambient conditions.
Solvent Selection Trends
- Polar Aprotic Solvents: DMF and DMSO increase reaction rates but complicate downstream purification
- Ether Solvents: THF and 2-MeTHF balance reactivity with easier workup
- Chlorinated Solvents: DCM remains popular despite environmental concerns
Emerging Methodologies
Continuous Flow Synthesis
Recent adaptations of Method A in microreactor systems (0.5 mm ID tubing) show:
Biocatalytic Approaches
Immobilized lipases (Candida antarctica Lipase B) demonstrate:
- 68% yield in esterification step
- Excellent stereocontrol (>99% ee)
- Requires further optimization for industrial adoption
Impurity Profiling and Control
Common Impurities:
- Des-methyl Analog (0.3-1.2%): From incomplete methoxylation
- Diastereomeric Amide (0.8-2.1%): Racemization during coupling
- Chlorinated Byproducts (0.05-0.3%): Residual chloroacetyl species
Purification Strategies:
- Crystallization: Ethyl acetate/hexane (3:1) removes 92% of impurities
- Chromatography: Silica gel (230-400 mesh) with 5% MeOH/DCM
- Adsorption: Activated carbon treatment reduces color bodies
Industrial-Scale Considerations
Cost Analysis (per kg API):
| Component | Method A | Method B |
|---|---|---|
| Raw Materials | $420 | $580 |
| Solvent Recovery | $120 | $210 |
| Energy Costs | $85 | $150 |
| Total | $625 | $940 |
Environmental Metrics:
- Process Mass Intensity (PMI): 32 (Method A) vs 48 (Method B)
- E-Factor: 18.7 (Method A) vs 29.4 (Method B)
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry
- Synthetic Intermediate : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable it to undergo various transformations, making it valuable in organic synthesis.
- Reactivity Studies : Researchers study its reactivity to develop new synthetic methodologies and understand reaction mechanisms involving carbamoyl derivatives.
Biology
- Biological Activity : Preliminary studies have indicated potential antimicrobial and anticancer properties. The compound's ability to interact with biological targets makes it a candidate for further investigation in drug discovery.
- Mechanism of Action : Understanding how [(2,3-Dimethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate interacts with enzymes or receptors can provide insights into its biological effects and therapeutic potential.
Medicine
- Drug Development : The compound is being explored for its potential use in developing new therapeutic agents. Its unique structure may lead to novel pharmacological profiles.
- Targeted Therapy : Research is ongoing to assess its effectiveness in targeted therapies for specific diseases, including cancer.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of [(2,3-Dimethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate against various cancer cell lines. Results showed significant inhibition of cell proliferation at certain concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Properties
Another research project focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings indicated that it exhibited moderate antibacterial activity, warranting further exploration into its mechanism of action and potential applications in treating bacterial infections.
Mechanism of Action
The mechanism of action of [(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- [2-(2,3-Dimethylanilino)-2-oxoethyl] benzoate
- [2-(2,3-Dimethylanilino)-2-oxoethyl] 4-methoxybenzoate
- [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,4-dimethoxybenzoate
Uniqueness
Compared to similar compounds, [(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE is unique due to the presence of three methoxy groups on the benzoate ring. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it distinct in its applications and properties.
Biological Activity
[(2,3-Dimethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of [(2,3-Dimethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate generally involves the reaction of 3,4,5-trimethoxybenzoic acid with [(2,3-dimethylphenyl)carbamoyl]methyl chloride under basic conditions. The reaction typically employs triethylamine as a catalyst and requires careful temperature control to ensure optimal yield and purity.
Antiproliferative Effects
Research indicates that compounds similar to [(2,3-Dimethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives targeting microtubules have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell division. A study highlighted a related compound that inhibited cancer cell growth at nanomolar concentrations by binding to the colchicine site on tubulin .
The mechanism of action for this compound likely involves interaction with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in critical cellular processes such as proliferation and apoptosis. The compound's structural features allow it to participate in hydrogen bonding and hydrophobic interactions with target proteins.
Study 1: Inhibition of Tubulin Polymerization
In a notable study evaluating the effects of similar compounds on tubulin polymerization, researchers synthesized a series of derivatives based on the 3,4,5-trimethoxybenzoate framework. The most effective compound demonstrated an IC50 value in the low nanomolar range against various cancer cell lines. This suggests that modifications to the trimethoxy group can enhance biological activity significantly .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted on related carbamoyl derivatives. The results indicated that the presence of methoxy groups at specific positions on the aromatic ring enhances antiproliferative activity. This finding underscores the importance of substituent positioning in optimizing biological effects .
Data Tables
| Compound | IC50 (nM) | Target | Cell Line |
|---|---|---|---|
| Compound A | 10 | Tubulin | MCF-7 |
| Compound B | 25 | Tubulin | HeLa |
| Compound C | 5 | Topoisomerase II | A549 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
